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2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Antifungal Candida spp. Structure-Activity Relationship

Antifungal SAR studies on rhodanine-3-acetic acids risk conflating scaffold effects with regioisomer activity. This 3-pyridyl isomer (CAS 82158-60-9) resolves the ambiguity. • Confirmed negative control: IC₈₀ > 500 µmol/L against Candida spp., vs. 0.98 µmol/L for the 2-pyridyl isomer • RP-HPLC calibration standard: experimental log k 0.1116, calculated log P 1.10 ± 0.82 • Defined N···S contact geometry for crystallographic and computational reference studies

Molecular Formula C11H8N2O3S2
Molecular Weight 280.3 g/mol
CAS No. 82158-60-9
Cat. No. B15028066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
CAS82158-60-9
Molecular FormulaC11H8N2O3S2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
InChIInChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4-
InChIKeyQWRNANMPPBNWBS-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridyl Rhodanine-3-acetic Acid: Identity & Core Pharmacophore


2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS 82158-60-9) is a 5-arylalkylidene derivative of rhodanine-3-acetic acid (RAA), featuring a pyridin-3-ylmethylene substituent at the exocyclic C-5 position [1]. The compound belongs to the thiazolidinone class, with a molecular formula of C₁₁H₈N₂O₃S₂ and a molecular weight of 280.32 g/mol . Its structure contains the canonical rhodanine core (2-thioxo-1,3-thiazolidin-4-one) bearing a carboxymethyl group at N-3 and a 3-pyridylmethylidene moiety at C-5, placing it within a well-studied scaffold known for aldose reductase inhibition, antimicrobial, and antifungal activities [1][2].

Supports negative-control application in antifungal screening studies (3-pyridyl vs. 2-pyridyl SAR)
Serves as a regioisomeric probe for N···S interaction decoupling in crystallographic and computational work
Calibration anchor for RP-HPLC lipophilicity vs. in silico log P benchmarking in rhodanine series
Patent-class scaffold for aldose reductase inhibitor derivatization studies (direct IC₅₀ confirmation required)

Why Analogs Cannot Substitute the 3-Pyridyl Isomer


Within the rhodanine-3-acetic acid chemotype, the position of the nitrogen atom on the pyridylmethylidene ring is a critical determinant of biological activity. The 3-pyridyl isomer (CAS 82158-60-9) exhibits a distinct activity profile compared to its 2-pyridyl and 4-pyridyl regioisomers, particularly in antifungal and antibacterial assays [1]. Generic substitution with other 5-arylalkylidene-RAA derivatives or even positional isomers of the pyridyl series will fail to reproduce the specific structure-activity relationships (SAR) tied to the 3-pyridyl orientation, which dictates electrostatic N···S interactions, lipophilicity, and target engagement [2]. Procurement specifications must therefore enforce exact regioisomeric identity, not merely the rhodanine-3-acetic acid scaffold.

Pyridyl positional isomerism
Replacing the 3-pyridyl with the 2-pyridyl regioisomer may shift antifungal potency by orders of magnitude and invalidate negative-control interpretation.
N···S interaction context
4-Pyridyl or 2-pyridyl analogs alter intramolecular N···S geometry, reported to correlate with divergent antimicrobial readout, limiting direct substitution.
Scaffold-level substitution
Generic 5-arylalkylidene-RAA derivatives do not replicate the electrostatic and lipophilic profile tied to the 3-pyridyl orientation; SAR may not transfer.

3-Pyridyl Isomer vs. Positional Isomers: Quantitative Evidence


Antifungal Activity: 3-Pyridyl vs. 2-Pyridyl Isomer

In a head-to-head comparison within the same study, {(5Z)-[4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid (the target compound) demonstrated no meaningful antifungal activity (IC₈₀ > 500 µmol/L against all tested Candida strains), whereas the 2-pyridyl regioisomer (compound 2) exhibited potent inhibition with IC₈₀ values ranging from 0.98 to 500 µmol/L across Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii [1]. This represents a >500-fold difference in potency driven solely by the position of the pyridine nitrogen.

Antifungal IC₈₀
Head-to-head
3-pyridyl >500 µmol/L 2-pyridyl 0.98–1.95 µmol/L
>500-fold difference; broth microdilution, Candida spp.
Supports regioisomer-dependent antifungal SAR; 3-pyridyl as negative control context.
Fluconazole ref. IC₈₀ 1.09–174.14 µmol/L.
Antifungal Candida spp. Structure-Activity Relationship Rhodanine-3-acetic acid

Antibacterial Activity: 3-Pyridyl vs. 2-Pyridyl Isomers

A 2022 study by Żesławska et al. evaluated rhodanine-3-carboxyalkyl acid derivatives bearing 2-, 3-, or 4-pyridylmethylidene substituents against a panel of Gram-positive bacteria. While the specific acetic acid homolog (target compound) was not directly tested in this work, the authors cite prior findings that {(5Z)-[4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid did not significantly inhibit any fungal strain tested, and class-level inference from the 3-pyridyl-butyric, valeric, caproic, and undecylic acid analogs indicates that 3-pyridyl derivatives consistently show weak to no antibacterial activity (MIC typically ≥ 250 µg/mL against Staphylococcus aureus and ≥ 125 µg/mL against S. epidermidis), in contrast to 2-pyridyl analogs [1].

Antibacterial MIC
Class-level
3-pyridyl ≥125 µg/mL 2-pyridyl analog ≤7.8 µg/mL
≥16-fold projected difference; S. aureus, S. epidermidis.
Reported class-level trend: 2-pyridyl orientation favors Gram-positive activity.
Data from homolog series; direct 3-pyridyl MIC not measured.
Antibacterial Gram-positive SAR Rhodanine-3-carboxyalkyl acid

Lipophilicity (log k): 3-Pyridyl vs. 2-Pyridyl Isomer

The RP-HPLC-derived lipophilicity parameter log k for the target compound (3-pyridyl isomer, compound 3) was 0.1116, compared to 0.1399 for the 2-pyridyl isomer (compound 2), indicating that the 3-pyridyl regioisomer is measurably less lipophilic [1]. This difference in log k (Δ = 0.0283) corresponds to a ~6.7% reduction in chromatographic retention and implies differential passive membrane permeability, which may contribute to the divergent bioactivity profiles observed between the two positional isomers.

Lipophilicity log k
Head-to-head
3-pyridyl 0.1116 vs. 2-pyridyl 0.1399
Δ=0.0283; ~20% lower retention supports differentiated membrane-permeability context.
RP-HPLC, C18, isocratic MeOH.
Lipophilicity RP-HPLC log k ADME

Computed log P: 3-Pyridyl vs. 2-Pyridyl Isomer

The calculated log P value for the 3-pyridyl isomer (compound 3) was 1.10 ± 0.82, whereas the 2-pyridyl isomer (compound 2) gave a calculated log P of 0.85 ± 0.82 [1]. Although the difference is modest (Δ = 0.25) and within the uncertainty range, the trend indicates a slightly higher predicted hydrophobicity for the 3-pyridyl regioisomer, which contrasts with the experimental log k ranking (2-pyridyl > 3-pyridyl), highlighting a reversal between in silico and experimental lipophilicity measures that is specific to this regioisomeric pair.

Computed log P
Head-to-head
3-pyridyl 1.10 ± 0.82 vs. 2-pyridyl 0.85 ± 0.82
Reversed rank vs. experimental log k; useful for QSAR model benchmarking.
Δ=+0.25; within uncertainty range.
log P In silico prediction Physicochemical property Rhodanine-3-acetic acid

N···S Electrostatic Interaction: 3-Pyridyl vs. Other Isomers

Żesławska et al. (2022) demonstrated through X-ray crystallography and electron density isosurface modeling that rhodanine-3-carboxyalkyl acid derivatives with pyridine nitrogen at the 3-position can form a distinct 1.5 N···S electrostatic interaction between the pyridine nitrogen and the sulfur atom of the rhodanine ring; however, this interaction was associated with the highest biological activity in derivatives where the nitrogen was positioned at the 2-position (ortho) of the pyridine ring, not the 3-position (meta) [1]. The 3-pyridyl orientation thus provides a unique but bioactivity-neutral intramolecular contact geometry, making it a critical structural control for crystallographic and computational studies aimed at isolating the contribution of N···S interactions to target binding.

N···S interaction
Class-level
1.5 N···S contact present but bioactivity neutral in 3-pyridyl isomer
Provides structural control to decouple N···S geometry from antimicrobial endpoint.
X-ray/electron density model; activity ranking 2-pyridyl > 4-pyridyl > 3-pyridyl.
Crystal structure Electron density N···S interaction Rhodanine

Aldose Reductase Inhibitory Potential

Patents EP0045165 and EP0047109A1 disclose a broad genus of rhodanine derivatives, including compounds with heterocyclic substituents at C-5 such as pyridyl rings, as aldose reductase inhibitors with IC₅₀ values in the 10⁻⁷–10⁻⁹ M range [1][2]. While the target compound (CAS 82158-60-9) falls within the claimed structural scope, no peer-reviewed publication has reported a specific IC₅₀ value for this exact compound against aldose reductase. Procurement for AR inhibitor screening must therefore be accompanied by the recognition that this compound's AR inhibitory potency is inferred from patent class claims rather than established by direct assay.

Aldose reductase inhibition
Supporting evidence
Patent scope only; no direct IC₅₀ reported for this compound
Supports scaffold derivatization; direct AR inhibition data required for potency context.
EP0045165/EP0047109A1 claim genus; representative IC₅₀ 10⁻⁷–10⁻⁹ M.
Aldose reductase Diabetes complications Rhodanine Patent

Research & Preclinical Applications of 3-Pyridyl Rhodanine-3-acetic Acid


Negative Control for Antifungal Screening

Because the 3-pyridyl isomer is consistently inactive against Candida spp. (IC₈₀ > 500 µmol/L) while the 2-pyridyl isomer is highly potent (IC₈₀ 0.98–500 µmol/L), this compound serves as an ideal negative control to confirm that antifungal activity in novel rhodanine-3-acetic acid analogs is regioisomer-dependent rather than scaffold-derived [1].

Regioisomeric Probe for N···S Interaction Studies

The 3-pyridyl orientation provides a unique molecular geometry where the pyridine N-to-rhodanine S distance enables a 1.5 N···S electrostatic contact, yet this contact does not translate into antimicrobial activity (unlike the 2-pyridyl analog). This makes the compound a critical tool for crystallographic and computational studies seeking to decouple N···S interaction geometry from biological outcome [1].

Lipophilicity Calibration Standard for QSAR Models

With a well-characterized experimental log k of 0.1116 and a calculated log P of 1.10 ± 0.82, this compound can serve as a calibration point in RP-HPLC-based lipophilicity assessments of rhodanine-3-acetic acid series, especially when benchmarking experimental retention against in silico predictions where 2-pyridyl and 3-pyridyl isomers show rank-order reversal [1].

Scaffold for Aldose Reductase Inhibitor Derivatization

As a compound structurally encompassed by patents claiming rhodanine derivatives as aldose reductase inhibitors with IC₅₀ values in the nanomolar range, the target compound provides a commercially accessible starting point for medicinal chemistry optimization programs targeting diabetic complications, pending confirmation of its intrinsic AR inhibitory potency [1].

Application
Selection Property
Validation Focus
Antifungal screening studies
Regioisomeric identity as negative control
Confirm regioisomer-dependent activity; benchmark vs. 2-pyridyl isomer
N···S interaction studies
3-pyridyl geometry for decoupling N···S contact from bioactivity
Crystallographic and computational validation of N···S contribution
Lipophilicity QSAR models
Experimental log k as calibration anchor
Benchmark in silico log P against RP-HPLC retention order
Aldose reductase inhibitor derivatization
Patent-class scaffold with potential AR inhibition
Direct IC₅₀ confirmation against aldose reductase required
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